molecular formula C9H8Cl2O2 B1272238 3-(2,4-Dichlorophenyl)propanoic acid CAS No. 55144-92-8

3-(2,4-Dichlorophenyl)propanoic acid

Cat. No. B1272238
CAS RN: 55144-92-8
M. Wt: 219.06 g/mol
InChI Key: HLNPVFSCAMKIOD-UHFFFAOYSA-N
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Patent
US07381832B2

Procedure details

Thionyl chloride (36.9 g) was added dropwise at 40° C. to a solution of 3-(2,4-di-chlorophenyl)propionic acid (43.8 g) in methylene chloride (200 ml).
Quantity
36.9 g
Type
reactant
Reaction Step One
Quantity
43.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[Cl:5][C:6]1[CH:11]=[C:10]([Cl:12])[CH:9]=[CH:8][C:7]=1[CH2:13][CH2:14][C:15]([OH:17])=O>C(Cl)Cl>[Cl:5][C:6]1[CH:11]=[C:10]([Cl:12])[CH:9]=[C:8]2[C:7]=1[CH2:13][CH2:14][C:15]2=[O:17]

Inputs

Step One
Name
Quantity
36.9 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
43.8 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)CCC(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=C2CCC(C2=CC(=C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.